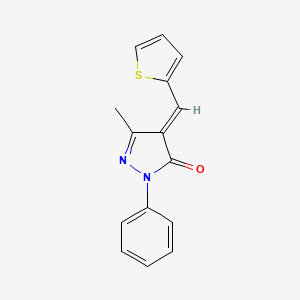

3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one is a heterocyclic compound that belongs to the pyrazoline family This compound is characterized by its unique structure, which includes a pyrazoline ring substituted with a phenyl group, a thienylmethylene group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

Industry: It is used in the production of specialty chemicals, dyes, and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 3-Methyl-1-phenyl-2-pyrazolin-5-one

- 4-(2-Thienylmethylene)-2-pyrazolin-5-one

- 1-Phenyl-3-methyl-4-(2-thienylmethylene)-2-pyrazolin-5-one

Uniqueness

3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one is unique due to the presence of both the thienylmethylene and phenyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for various applications.

Biological Activity

3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one, a pyrazolone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of a thienylmethylene group, which contributes to its pharmacological properties. This article synthesizes current research findings on its biological activity, including anti-inflammatory, analgesic, antimicrobial, and antioxidant effects.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

This compound features a pyrazolone ring, which is known for its ability to interact with various biological targets.

1. Anti-inflammatory and Analgesic Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory and analgesic properties. A study involving in vivo experiments reported that this compound showed a higher percentage inhibition (69.56%) in anti-inflammatory activity compared to the standard drug indomethacin (66.24%) . The analgesic activity was found to be equipotent to indomethacin, indicating its potential as an effective pain reliever.

Table 1: Comparative Anti-inflammatory Activity

| Compound | % Inhibition |

|---|---|

| This compound | 69.56 |

| Indomethacin | 66.24 |

2. Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains using the minimum inhibitory concentration (MIC) method. The results indicated that it possesses notable antibacterial activity, with MIC values of 6.25 µg/mL against Staphylococcus aureus and Escherichia coli, and 12.5 µg/mL against Pseudomonas aeruginosa . These findings suggest its potential application in treating infections caused by these pathogens.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 6.25 |

| Pseudomonas aeruginosa | 12.5 |

3. Antioxidant Activity

The antioxidant properties of this compound were assessed using various assays, including DPPH radical scavenging tests. The compound demonstrated significant antioxidant activity, comparable to standard antioxidants like ascorbic acid and α-tocopherol . This suggests that it may play a protective role in oxidative stress-related conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazolone derivatives, emphasizing their potential as lead compounds in drug development:

- In Silico Studies : Computational analyses using software such as Molinspiration and PASS cheminformatics indicated favorable bioactivity scores for this compound, supporting its potential as an anti-inflammatory and analgesic agent .

- In Vivo Evaluations : Animal models confirmed the efficacy of the compound in reducing inflammation and pain while exhibiting good gastrointestinal tolerance .

- Mechanistic Insights : The antioxidant mechanism was linked to the ability of the compound to inhibit lipid peroxidation in cellular membranes, highlighting its relevance in protecting against cellular damage .

Properties

IUPAC Name |

(4E)-5-methyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-11-14(10-13-8-5-9-19-13)15(18)17(16-11)12-6-3-2-4-7-12/h2-10H,1H3/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYSZSSFJKWRMX-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1=CC2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=NN(C(=O)/C1=C/C2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.